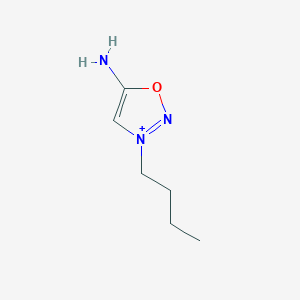

5-Amino-3-butyl-1,2,3-oxadiazol-3-ium

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N3O+ |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

3-butyloxadiazol-3-ium-5-amine |

InChI |

InChI=1S/C6H12N3O/c1-2-3-4-9-5-6(7)10-8-9/h5H,2-4,7H2,1H3/q+1 |

InChI Key |

HMIRQNJERSQUED-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+]1=NOC(=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Amino 3 Butyl 1,2,3 Oxadiazol 3 Ium Systems

Intrinsic Reactivity and Stability of the 1,2,3-Oxadiazole (B8650194) Ring System

The 1,2,3-oxadiazole ring is a five-membered, pseudo-aromatic heterocyclic system. researchgate.netijcrt.org As a mesoionic compound, it cannot be represented by a single covalent structure but is best described as a resonance hybrid with delocalized positive and negative charges. researchgate.net The formal positive charge is associated with the ring atoms, while the negative charge is typically associated with an exocyclic atom. In the case of the well-studied sydnones (1,2,3-oxadiazolium-5-olates), the exocyclic oxygen at C5 holds the negative charge. researchgate.net For the 5-amino-1,2,3-oxadiazol-3-ium cation, the positive charge is delocalized across the ring, rendering it susceptible to nucleophilic attack.

The stability of the 1,2,3-oxadiazole ring is a critical factor in its chemistry. Compared to other oxadiazole isomers, the 1,2,3-isomer is generally the least explored due to inherent instability and a propensity for ring-opening. This instability is largely attributed to the weak N-O bond within the ring. Fully unsaturated 1,2,3-oxadiazoles are often transient and can exist in equilibrium with their open-chain valence isomers, such as α-diazo ketones.

Despite this inherent instability, the mesoionic character imparts a degree of aromatic stabilization. Sydnones, for instance, are typically stable, crystalline solids that can be prepared by the cyclodehydration of N-nitroso-amino acids. ijcrt.orgresearchgate.net This suggests that the oxadiazolium ring, once formed, possesses a kinetic barrier to decomposition that allows it to be used as a versatile synthon in organic synthesis. researchgate.net

| Feature | 1,2,3-Oxadiazolium System | 1,2,4-Oxadiazole (B8745197) System | 1,3,4-Oxadiazole (B1194373) System |

| General Stability | Generally considered the least stable isomer; prone to ring-opening. | More stable than the 1,2,3-isomer; widely used in medicinal chemistry. | A stable, electron-deficient aromatic ring. |

| Key Reactivity | 1,3-dipolar cycloadditions, nucleophilic ring-opening. | Nucleophilic substitution (at C3/C5 if halogenated), ring rearrangements (e.g., Boulton-Katritzky). | Resistant to electrophilic attack; undergoes nucleophilic substitution and ring-opening. |

| Aromaticity | Pseudo-aromatic (mesoionic). | Low level of aromaticity. | Aromatic, electron-deficient. |

Reactivity Profiles of the 5-Amino Group

The exocyclic 5-amino group is a powerful electron-donating group that fundamentally influences the electronic landscape of the oxadiazolium ring. Its reactivity is twofold: it can participate in reactions directly, and it can modulate the reactivity of the ring itself.

The 1,2,3-oxadiazolium ring itself is electron-deficient and positively charged, making it generally resistant to electrophilic attack. However, the powerful electron-donating nature of the 5-amino group can increase the electron density of the ring system sufficiently to allow reactions with strong electrophiles. In analogous sydnone (B8496669) systems, where the C4 position is unsubstituted, electrophilic aromatic substitution reactions such as halogenation are well-documented. researchgate.netijcrt.org It is plausible that the 5-amino group in 5-amino-3-butyl-1,2,3-oxadiazol-3-ium could direct electrophiles to the C4 position, should it be unsubstituted.

The 5-amino group serves as a synthetic handle for the introduction of other nitrogen-based functionalities. Drawing parallels from the chemistry of other 5-amino-substituted heterocycles like 5-amino-1,2,3-triazoles, several transformations can be proposed. researchgate.netnih.gov

One potential pathway is diazotization of the primary amine with nitrous acid to form a diazonium salt. This intermediate, while potentially unstable on such a heterocyclic core, could subsequently be displaced by various nucleophiles (e.g., halides, cyanide) in Sandmeyer-type reactions.

Another modern and powerful method for functionalizing amino groups is transition-metal-catalyzed cross-coupling. The Buchwald-Hartwig amination, for example, has been successfully applied to 5-amino-1,2,3-triazoles to form N-aryl and N,N-diaryl substituted products. nih.gov This suggests that the 5-amino group on the oxadiazolium ring could similarly be coupled with aryl halides to generate more complex derivatives, provided the catalytic system can tolerate the substrate's structure and positive charge.

| Reaction Type | Reagents/Conditions | Potential Product |

| Diazotization-Substitution | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | 5-Halo- or 5-Cyano-1,2,3-oxadiazolium |

| Acylation | Acyl chloride, base | 5-(Acylamino)-1,2,3-oxadiazolium |

| N-Arylation (Cross-Coupling) | Aryl halide, Pd catalyst, base | 5-(Arylamino)-1,2,3-oxadiazolium |

| Reductive Alkylation | Aldehyde/Ketone, reducing agent | 5-(Alkylamino)-1,2,3-oxadiazolium |

Influence of the 3-Butyl Substituent on Reaction Kinetics and Selectivity

The substituent at the N3 position of the 1,2,3-oxadiazolium ring plays a crucial role in modulating its stability and reactivity through both electronic and steric effects. beilstein-journals.orgnih.gov In this compound, the N3 substituent is a butyl group.

Electronic Effects: The butyl group is a simple alkyl group that acts as a weak electron-donating group through induction. This is in stark contrast to an N-aryl substituent, which would engage in conjugation with the heterocyclic ring, delocalizing the positive charge and influencing the ring's aromaticity. researchgate.net The inductive electron donation from the butyl group slightly destabilizes the positive charge of the cation but may also slightly increase the electron density of the ring, potentially affecting the rates of reactions with electrophiles and nucleophiles. Studies on 3-alkylsydnones show they absorb UV light at lower wavelengths than 3-arylsydnones, confirming the lack of extended conjugation. researchgate.net

Steric Effects: The butyl group also imparts steric bulk around the N3 atom. This steric hindrance can influence the approach of reagents to the adjacent C4 and N2 positions. For example, in reactions involving nucleophilic attack at C4 or in 1,3-dipolar cycloadditions, the size of the N3 substituent can affect the reaction rate and the stereoselectivity of the outcome. In studies on the N-alkylation of other heterocycles, the size of existing substituents has been shown to direct the regioselectivity of subsequent reactions. beilstein-journals.orgnih.gov The flexible nature of the butyl chain may allow it to adopt conformations that minimize steric clash, but it will invariably present more hindrance than a smaller methyl group.

| Property | 3-Butyl Substituent (Alkyl) | 3-Phenyl Substituent (Aryl) |

| Electronic Effect | Weak electron-donating (inductive). | Electron-withdrawing/donating depending on substitution (resonance + inductive). |

| Conjugation | None. No extension of the π-system. | Yes. Extends the π-system, delocalizing the ring's positive charge. |

| Steric Effect | Moderate, flexible steric bulk. | Significant, planar steric bulk. Can influence coplanarity with the heteroaromatic ring. |

| Impact on Reactivity | Primarily influences reactivity through induction and steric hindrance near N3. | Influences reactivity through resonance stabilization/destabilization and steric effects. |

Ring-Opening and Rearrangement Pathways of 1,2,3-Oxadiazol-3-ium Structures

The inherent strain and weak N-O bond in the 1,2,3-oxadiazolium core make it susceptible to various ring-opening and rearrangement reactions, which are often its most characteristic and synthetically useful transformations.

A primary pathway for sydnones and related 1,2,3-oxadiazolium structures is their participation as 1,3-dipoles in cycloaddition reactions. ijcrt.org In the presence of dipolarophiles like alkenes or alkynes, the oxadiazolium ring can undergo a [3+2] cycloaddition across the N2 and C4 atoms. The resulting bicyclic intermediate is typically unstable and readily extrudes carbon dioxide (from the C5-O(exo) unit) to form a new, stable five-membered ring, such as a pyrazole or pyrazoline. This transformation represents a formal ring-rearrangement where the oxadiazole core is converted into a different heterocyclic system.

Another major pathway is initiated by nucleophilic attack on the ring. The positively charged ring is electrophilic, and attack by a nucleophile at a ring carbon (e.g., C5 or C4) can lead to the cleavage of a ring bond, most commonly the weak O-N2 bond. This ring-opening generates an acyclic intermediate. Depending on the nature of the intermediate and the reaction conditions, it can undergo several subsequent steps:

Complete Decomposition: The intermediate may simply decompose into smaller, stable molecules.

Recyclization (ANRORC): The intermediate may recyclize to form a new heterocyclic ring. This mechanism, known as Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC), is well-documented for other azole systems and is a plausible pathway for 1,2,3-oxadiazolium ions. The final product could be an isomer of the starting material or a completely different ring system.

Heating in the presence of acid has also been reported as a method to open the sydnone ring, yielding hydrazine salts. ijcrt.org

Mechanistic Studies of Specific Reactions Involving the Oxadiazolium Core

While specific mechanistic studies on this compound are not widely available, the mechanisms of key reactions involving the parent sydnone core have been investigated, providing a framework for understanding its reactivity.

The most studied reaction is the 1,3-dipolar cycloaddition. These reactions are generally believed to proceed through a concerted mechanism, where the formation of the two new sigma bonds between the dipole (the oxadiazolium) and the dipolarophile (the alkene/alkyne) occurs in a single transition state. Computational studies and kinetic analyses of these cycloadditions have been performed to understand the regioselectivity and the influence of substituents on the reaction rate.

Mechanistic investigations of ring-opening reactions in related heterocyclic systems often employ a combination of techniques. For example, isotopic labeling can be used to trace the path of atoms from the reactant to the products, confirming which bonds are broken and formed. Kinetic studies can help determine the rate-determining step and the composition of the transition state. The degradation of a 1,2,4-oxadiazole derivative, for instance, was studied using ¹³C and ¹⁵N labeled compounds to definitively prove the ring-opening mechanism under both acidic and basic conditions. Such methods could be applied to elucidate the pathways for the decomposition or rearrangement of this compound. The identification of acyclic intermediates, either through trapping experiments or spectroscopic observation at low temperatures, would provide direct evidence for stepwise ANRORC-type mechanisms.

Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and structural elucidation data for the chemical compound this compound could not be located. The requested information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Electronic Absorption (UV-Vis) spectroscopy is not available in the public domain.

This indicates that the compound may not have been synthesized or that its analytical characterization has not been published in accessible scientific literature. While general principles of spectroscopic and crystallographic analysis are well-established for related heterocyclic compounds, specific experimental data, such as chemical shifts, vibrational frequencies, fragmentation patterns, crystal structure, and absorption maxima, are necessary for a detailed and accurate description as outlined in the request.

Without primary or secondary data sources reporting on the analysis of this compound, it is not possible to generate the requested scientific article with the required detailed research findings and data tables.

Computational and Theoretical Chemistry Studies of 5 Amino 3 Butyl 1,2,3 Oxadiazol 3 Ium

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are powerful tools for elucidating the electronic structure and stability of mesoionic compounds. These methods provide detailed information about molecular geometry, orbital energies, and charge distribution, which are crucial for understanding the chemical behavior of these unique molecules.

While specific DFT data for 5-Amino-3-butyl-1,2,3-oxadiazol-3-ium is not available, studies on related structures provide a reliable model. For instance, DFT calculations on 3-phenylsydnone (B89390) and its derivatives reveal characteristic bond lengths that reflect the mesoionic nature of the 1,2,3-oxadiazole (B8650194) ring. The calculated bond length of the exocyclic C5-O6 bond is typically found to be around 1.20-1.22 Å, indicating a significant double bond character, much like a carbonyl group. neliti.com The N-N bond length is also a key parameter, often calculated to be in a range that suggests partial double bond character, contributing to the stability of the ring. The geometry of the amino group at the C5 position is expected to be planar, allowing for effective electronic communication with the oxadiazole ring. The butyl group at the N3 position will adopt a staggered conformation to minimize steric hindrance.

| Parameter | Typical Calculated Value (Å/°) for Sydnone (B8496669) Derivatives | Method/Basis Set |

|---|---|---|

| C5=O6 Bond Length | 1.20 - 1.22 | B3LYP/6-31G |

| N2-N3 Bond Length | ~1.35 | B3LYP/6-31G |

| N3-C4 Bond Length | ~1.38 | B3LYP/6-31G |

| C4-C5 Bond Length | ~1.42 | B3LYP/6-31G |

| O1-C5 Bond Length | ~1.37 | B3LYP/6-31G |

| O1-N2 Bond Length | ~1.40 | B3LYP/6-31G |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com

For sydnones, the HOMO is typically characterized by π-electron density distributed over the heterocyclic ring and the exocyclic oxygen atom. The LUMO, on the other hand, is usually an antibonding π* orbital. The presence of an amino group at the C5 position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly its nucleophilicity. The butyl group at the N3 position would have a smaller electronic effect compared to the amino group.

Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| 3-Phenylsydnone (Model) | -6.5 | -1.2 | 5.3 | DFT/B3LYP |

| 3-Phenyl-4-formylsydnone (Model) | -7.0 | -2.0 | 5.0 | DFT/B3LYP |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show a region of high negative potential around the exocyclic oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles. The amino group will also contribute to the negative potential in its vicinity. The hydrogen atoms of the amino group and the butyl side chain will exhibit positive potential. The heterocyclic ring itself will have a complex potential distribution due to the delocalized charges, with the nitrogen and oxygen atoms generally being more negative than the carbon atoms.

Conformational Analysis and Energy Minima of the Butyl Side Chain

The butyl side chain attached to the N3 position of the oxadiazole ring can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangement (energy minimum) of this side chain. upenn.edu The steric and electronic interactions between the butyl group and the heterocyclic ring determine the preferred conformation.

For the butyl group, the most stable conformation is typically an extended anti-periplanar arrangement, which minimizes steric clashes. However, the interaction with the mesoionic ring might favor specific gauche conformations to optimize electrostatic interactions or to participate in intermolecular packing in the solid state. Computational methods can be used to calculate the potential energy surface for the rotation of the C-C bonds in the butyl chain and to identify the global and local energy minima. Studies on N-alkyl substituted piperidines have shown that the conformational preference can be influenced by the heterocyclic ring's structure. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Mesoionic compounds like sydnones are well-known for their participation in 1,3-dipolar cycloaddition reactions. nih.govescholarship.org Computational modeling is a powerful tool to investigate the mechanisms of these reactions, identify transition states, and calculate activation energies. These studies help in understanding the regioselectivity and stereoselectivity of the cycloaddition products.

DFT calculations on the 1,3-dipolar cycloaddition of sydnones with various dipolarophiles (e.g., alkynes) have shown that the reaction proceeds through a concerted but asynchronous transition state. nih.gov The activation energy of the reaction is influenced by the electronic nature of the substituents on both the sydnone and the dipolarophile. The amino group in this compound is expected to increase the rate of cycloaddition reactions where the sydnone acts as the nucleophile. Computational studies can also predict the geometry of the transition state, providing insights into the orbital interactions that govern the reaction pathway. acs.org

Investigations into Intermolecular Interactions and Self-Assembly (e.g., hydrogen bonding networks)

Intermolecular interactions play a crucial role in determining the solid-state structure and properties of molecular crystals. For this compound, the presence of the amino group and the carbonyl oxygen allows for the formation of hydrogen bonds. wikipedia.org Hydrogen bonding is a strong directional interaction that can lead to the formation of well-defined supramolecular structures, such as chains, layers, or three-dimensional networks. frontiersin.org

Predictive Calculations for Novel Analogues and Derivatives

Predictive calculations for novel analogues of this compound would theoretically involve a variety of computational methods to forecast their physicochemical properties, biological activities, and potential applications. These in silico techniques allow for the rational design of new derivatives and the screening of virtual libraries of compounds before undertaking expensive and time-consuming synthesis and experimental testing.

Detailed research findings on analogous heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives, demonstrate the power of these predictive methods. The primary goals of such studies are to establish Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity.

For instance, in the design of novel anti-inflammatory agents based on an oxadiazole core, researchers have employed molecular docking to predict the binding affinity of designed analogues to specific biological targets like cyclooxygenase (COX) enzymes. bohrium.com Density Functional Theory (DFT) calculations are often used to determine the electronic properties and reactivity of the designed molecules, which can influence their biological activity. mdpi.comnih.govnih.gov

The general workflow for predictive calculations for novel analogues of this compound would likely follow these steps:

Scaffold Modification: The core structure of this compound would be systematically modified in silico. This could involve changing the butyl group to other alkyl or aryl substituents, or modifying the amino group with different functional groups.

Property Calculation: For each virtual analogue, a suite of physicochemical and electronic properties would be calculated. These descriptors can include molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Biological Activity Prediction: Using computational models, the potential biological activity of the analogues would be predicted. This often involves:

Molecular Docking: Simulating the interaction of the analogues with the binding site of a target protein to predict binding affinity and mode. nih.govnih.gov

QSAR Modeling: Using statistical models built from existing data on similar compounds to predict activity. mdpi.com

ADMET Prediction: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising analogues would be predicted to assess their drug-likeness. mdpi.comresearchgate.net

The following interactive data tables illustrate the types of data that would be generated from such predictive calculations.

Table 1: Predicted Physicochemical Properties of Hypothetical Analogues

| Analogue | Modification | Molecular Weight ( g/mol ) | Predicted logP | Polar Surface Area (Ų) |

| Analogue 1 | Butyl -> Ethyl | 143.16 | 0.85 | 75.34 |

| Analogue 2 | Butyl -> Phenyl | 191.20 | 1.95 | 75.34 |

| Analogue 3 | Amino -> Acetamido | 214.25 | 1.50 | 95.57 |

| Analogue 4 | Butyl -> Cyclohexyl | 197.26 | 2.30 | 75.34 |

Table 2: Predicted Biological Activity and ADMET Properties of Hypothetical Analogues

| Analogue | Predicted Binding Affinity (kcal/mol) to Target X | Predicted IC50 (µM) | Predicted Human Oral Absorption (%) | Predicted Ames Mutagenicity |

| Analogue 1 | -7.2 | 5.8 | 92 | Non-mutagenic |

| Analogue 2 | -8.5 | 1.2 | 85 | Non-mutagenic |

| Analogue 3 | -7.8 | 3.5 | 88 | Non-mutagenic |

| Analogue 4 | -8.1 | 2.1 | 78 | Non-mutagenic |

These predictive studies are crucial for prioritizing which novel analogues of this compound should be synthesized and tested in the laboratory, thereby accelerating the discovery of new chemical entities with desired functionalities. While direct studies on the target compound are lacking, the established computational methodologies for related heterocyclic systems provide a clear roadmap for future research.

Advanced Research Applications and Potential of 1,2,3 Oxadiazol 3 Ium Scaffolds in Chemical Sciences

Utility in Fine Chemical Synthesis and Methodological Development

The 1,2,3-oxadiazole (B8650194) ring system, particularly in its stable mesoionic form as a 1,2,3-oxadiazol-3-ium salt, represents a versatile scaffold in organic synthesis. Unlike the unstable neutral 1,2,3-oxadiazoles, their mesoionic derivatives, known as sydnones, exhibit greater stability and unique reactivity, making them valuable synthons. researchgate.netresearchgate.netmdpi.com

As Synthetic Intermediates for Complex Molecular Architectures

The 1,2,3-oxadiazol-3-ium scaffold is a valuable synthetic intermediate for constructing more complex molecular frameworks. Sydnones, a subclass of these mesoionic compounds, are noted for their ease of synthesis from primary amines and their participation in a wide array of chemical reactions. researchgate.net The unique electronic characteristics of the sydnone (B8496669) ring, featuring delocalized positive and negative charges, confer both acidic and nucleophilic functionalities. researchgate.net This reactivity allows for electrophilic substitution, enabling the introduction of various functional groups and the elaboration of the core structure into more intricate molecules. researchgate.net The stability of the 1,2,3-oxadiazol-3-ium ring allows it to be carried through multiple synthetic steps, serving as a foundational component for diverse and complex chemical entities.

Application in Cascade and Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product containing substantial portions of all starting materials. nih.gov This approach is prized for its atom economy, step economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov While specific examples involving "5-Amino-3-butyl-1,2,3-oxadiazol-3-ium" in cascade or multicomponent reactions are not extensively documented, the inherent reactivity of the 1,2,3-oxadiazol-3-ium scaffold makes it a promising candidate for such methodological developments. Its ability to react with various electrophiles and nucleophiles suggests its potential incorporation into novel MCRs, which could provide streamlined access to complex heterocyclic systems for applications in medicinal chemistry and materials science.

Contribution to Materials Science Research

The broader class of oxadiazole heterocycles has found applications in several areas of materials science, including as components in luminescent materials, electron-transport materials, and polymers. scielo.brresearchgate.net The specific arrangement of heteroatoms within the oxadiazole ring influences its electronic properties and stability, dictating its suitability for various applications.

Exploration as Building Blocks for Novel Materials

The 1,2,3-oxadiazol-3-ium scaffold, with its unique mesoionic structure and delocalized charges, presents an intriguing building block for the design of novel materials. researchgate.net While research has more frequently focused on the 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers for materials applications, the distinct electronic nature of the 1,2,3-oxadiazol-3-ium ring could be harnessed to create materials with specific optical or electronic properties. h-brs.deresearchgate.net For instance, derivatives of the related 1,2,4-oxadiazole (B8745197) scaffold have been investigated for the synthesis of fluorinated ionic liquid crystals. h-brs.de The potential exists to explore 1,2,3-oxadiazol-3-ium derivatives in areas such as energetic materials or as functional components in organic electronics, leveraging the inherent charge separation within the ring. researchgate.netsmolecule.com

Significance in Medicinal Chemistry Research

Oxadiazole isomers are a cornerstone in medicinal chemistry, with the 1,2,4- and 1,3,4-isomers being particularly prevalent in a wide range of biologically active compounds. scielo.brmdpi.comnih.gov These scaffolds are recognized for their metabolic stability and their ability to act as bioisosteres for ester and amide groups, influencing a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net

Scaffold Design for Molecular Probes and Chemical Biology Tools

The 1,2,3-oxadiazol-3-ium ring, or sydnone, is a potential pharmacodynamic nucleus due to its unique chemical features that facilitate interactions with biomolecules. researchgate.netresearchgate.net The delocalized charge distribution and the ability to act as hydrogen bond acceptors are key characteristics that can be exploited in drug design. researchgate.netresearchgate.net These scaffolds can serve as the foundation for designing molecular probes to investigate biological processes. For example, oxadiazoles (B1248032) have been used as molecular probes to develop quantitative structure-activity relationship (QSAR) models for biological targets. scielo.br By modifying the substituents on the 1,2,3-oxadiazol-3-ium ring, such as with amino and butyl groups, researchers can systematically tune the molecule's properties to optimize interactions with specific biological receptors, making it a valuable tool for chemical biology and the development of new therapeutic agents.

Interactive Data Tables

Table 1: Overview of Oxadiazole Isomers and General Characteristics

| Isomer | Common Name/Class | General Stability | Common Applications |

|---|---|---|---|

| 1,2,3-Oxadiazole | - | Generally unstable. researchgate.netscielo.br | Limited due to instability. |

| 1,2,3-Oxadiazol-3-ium | Sydnone (Mesoionic) | Stable derivatives. researchgate.netmdpi.comresearchgate.net | Synthetic intermediates, medicinal chemistry scaffolds. researchgate.net |

| 1,2,4-Oxadiazole | Azoxime | Stable. researchgate.net | Medicinal chemistry, materials science, agrochemicals. scielo.brh-brs.demdpi.com |

| 1,2,5-Oxadiazole | Furazan | Stable. scielo.br | Medicinal chemistry, energetic materials. researchgate.net |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Investigation of Molecular Interactions with Biological Macromolecules

The unique electronic and structural characteristics of the 1,2,3-oxadiazol-3-ium ring system, particularly with a C5-amino substituent, make it a compelling candidate for forming specific and meaningful interactions with biological macromolecules such as proteins and nucleic acids. The mesoionic nature of the sydnone ring, characterized by delocalized positive and negative charges, allows it to participate in a variety of non-covalent interactions that are crucial for molecular recognition and binding affinity.

Key Interaction Potentials of the 5-Amino-1,2,3-oxadiazol-3-ium Scaffold:

Hydrogen Bonding: The exocyclic oxygen and the nitrogen atoms within the 1,2,3-oxadiazole ring can act as hydrogen bond acceptors. The amino group at the C5 position introduces a potent hydrogen bond donor functionality, which can be pivotal for anchoring the molecule within a protein's binding site. The orientation and accessibility of these groups are influenced by the substituent at the N3 position, in this case, a butyl group.

Dipole-Dipole and Ion-Dipole Interactions: The significant dipole moment of the sydnone ring can lead to favorable dipole-dipole interactions with polar residues in a binding pocket. Furthermore, the partial positive charge on the ring system can engage in ion-dipole interactions with negatively charged amino acid residues like aspartate or glutamate.

Hydrophobic Interactions: The 3-butyl substituent provides a nonpolar aliphatic chain that can engage in hydrophobic interactions with corresponding pockets in a protein. The size and conformation of this butyl group will dictate the optimal shape and size of the hydrophobic pocket for favorable binding.

Pi-Stacking Interactions: Although not a traditional aromatic ring, the pseudo-aromatic character of the 1,2,3-oxadiazol-3-ium ring may allow for pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Computational studies, such as molecular docking, are instrumental in predicting and analyzing these interactions. For instance, docking studies on various oxadiazole derivatives have revealed their ability to form key hydrogen bonds and hydrophobic interactions within the active sites of enzymes. While specific docking data for this compound is not available, a hypothetical interaction model can be constructed based on the analysis of related structures.

Table 1: Potential Molecular Interactions of the 5-Amino-1,2,3-oxadiazol-3-ium Scaffold with Amino Acid Residues

| Interaction Type | Functional Group on Scaffold | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | C5-Amino group | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Main-chain carbonyls |

| Hydrogen Bond Acceptor | Ring Nitrogen atoms, Exocyclic Oxygen | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine, Main-chain amides |

| Hydrophobic | N3-Butyl group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan, Methionine |

| Dipole-Dipole | 1,2,3-Oxadiazol-3-ium ring | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Ion-Dipole | Positively charged ring system | Aspartate, Glutamate |

| Pi-Stacking (potential) | Pseudo-aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

Consideration as Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at improving the potency, selectivity, pharmacokinetic properties, and toxicological profile of a lead compound by substituting a specific functional group with another that has similar physicochemical properties. The 5-amino-1,2,3-oxadiazol-3-ium scaffold presents several features that make it an intriguing candidate for bioisosteric replacement of common functional groups in drug molecules.

The 5-Amino-1,2,3-oxadiazol-3-ium Ring as a Bioisostere:

The unique electronic distribution and geometry of the 5-aminosydnone ring allow it to mimic the spatial arrangement and electronic properties of other functional groups.

Amide Bond Mimic: The planar nature of the sydnone ring and the presence of hydrogen bond donors and acceptors in a defined orientation make it a potential bioisostere for the amide bond. Replacing a flexible amide linkage with the more rigid 1,2,3-oxadiazol-3-ium ring can conformationally constrain a molecule, which can lead to increased potency and selectivity for its biological target. The dipole moment of the sydnone ring is also comparable to that of an amide bond.

Table 2: Comparative Analysis of 5-Amino-1,2,3-oxadiazol-3-ium as a Bioisostere

| Functional Group to be Replaced | Bioisosteric Rationale for 5-Amino-1,2,3-oxadiazol-3-ium | Potential Advantages of Replacement |

| Amide Bond | - Similar dipole moment.- Defined hydrogen bond donor/acceptor pattern.- Increased conformational rigidity. | - Enhanced metabolic stability against proteases.- Improved cell permeability.- Potential for novel intellectual property. |

| Carboxylic Acid | - Can mimic hydrogen bonding interactions.- Non-ionizable at physiological pH. | - Improved membrane permeability.- Avoidance of metabolic pathways targeting carboxylic acids (e.g., glucuronidation).- Reduced potential for off-target interactions associated with acidic groups. |

| Other Heterocyclic Rings | - Novel scaffold with unique electronic properties. | - Exploration of new chemical space.- Potential for improved selectivity and potency. |

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

Traditional synthesis of sydnones often involves reagents and solvents that are environmentally hazardous. ijcrt.org Future research will be critical in developing greener and more sustainable synthetic pathways to 5-Amino-3-butyl-1,2,3-oxadiazol-3-ium. A key focus will be minimizing waste, reducing energy consumption, and avoiding toxic substances.

Promising areas for investigation include:

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free approach to synthesis. rsc.orgrsc.org These methods can reduce reaction times, simplify purification, and decrease the use of organic solvents, marking a significant improvement in safety and environmental impact. rsc.org

Solvent-Free Reactions: Techniques such as grinding reactants together in a mortar and pestle have been shown to be effective for synthesizing sydnone-containing heterocycles. researchgate.nettandfonline.com This approach, particularly when combined with catalysis, can lead to high yields without the need for conventional solvents. tandfonline.comresearchgate.net

Green Catalysts: The use of reusable, eco-friendly catalysts like silica-sulfuric acid can promote efficient synthesis under solvent-free conditions. researchgate.net Research into novel catalysts for the specific synthesis of amino-sydnones could further enhance the sustainability of the process.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Relevant Research Findings |

| Mechanochemistry (Ball-Milling) | Reduced solvent use, faster reaction times, potential avoidance of complex purification steps. rsc.org | Efficient, time-saving, and avoids organic solvents for aryl sydnones and iminosydnones. rsc.orgrsc.org |

| Solvent-Free Grinding | Simple, eco-friendly procedure, high yields for certain sydnone (B8496669) derivatives. researchgate.net | Successful synthesis of sydnone chalcones and thiazoles by grinding reactants. researchgate.nettandfonline.com |

| Reusable Catalysts | Lower environmental impact, cost-effective, high product yields. researchgate.net | Silica-sulfuric acid used as an effective and reusable catalyst in solvent-free chalcone synthesis. researchgate.net |

Discovery of Novel Reactivity Patterns and Transformations

Sydnones are known for their unique reactivity, particularly as 1,3-dipoles in cycloaddition reactions. ijcrt.orgnih.gov However, the full reactive potential of this compound, particularly influenced by its C5-amino substituent, remains largely unexplored. Future studies should aim to discover novel transformations.

Key research avenues include:

1,3-Dipolar Cycloadditions: While sydnones readily react with alkenes and alkynes to form pyrazoles, there is an opportunity to explore reactions with less common dipolarophiles. ijcrt.orgresearchgate.net Investigating novel copper-catalyzed (CuSAC) or strain-promoted (SPSAC) cycloaddition reactions could yield pyrazole derivatives with high regioselectivity under milder conditions. nih.gov

Functionalization at the C4 Position: The C4 position of the sydnone ring is susceptible to electrophilic aromatic substitution. ijcrt.orgslideshare.net Research into halogenation, nitration, or acylation at this position on the 5-amino-sydnone core could provide valuable intermediates for further synthesis. ijcrt.org

Reactions Involving the Amino Group: The exocyclic amino group presents a reactive site for derivatization, potentially leading to the formation of amides, sulfonamides, or imines, thus creating new families of compounds with distinct chemical properties.

| Reaction Type | Description | Potential Outcome for this compound |

| 1,3-Dipolar Cycloaddition | Reaction across the N2 and C4 positions with alkynes or alkenes. ijcrt.org | Synthesis of novel pyrazole-containing compounds. researchgate.netnih.gov |

| Electrophilic Aromatic Substitution | Substitution at the electron-rich C4 position of the sydnone ring. slideshare.net | Introduction of functional groups (e.g., -Br, -NO2, -COR) for further modification. ijcrt.org |

| N-Functionalization | Chemical modification of the exocyclic C5-amino group. | Creation of amide, imine, or urea derivatives with tuned properties. |

| Ring Transformation | Reactions that lead to the cleavage and rearrangement of the oxadiazole ring. researchgate.net | Formation of entirely different heterocyclic systems. |

Advancements in High-Throughput Screening for Chemical Exploration

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of vast numbers of compounds, significantly speeding up the early stages of discovery. youtube.com

Future applications of HTS in this context could involve:

Reaction Screening: Using techniques like desorption electrospray ionization mass spectrometry (DESI-MS), thousands of potential reactions can be screened rapidly to identify novel transformations or optimal reaction conditions. rsc.org

Biological Activity Screening: Automated HTS platforms can test libraries of derivatives against various biological targets (e.g., enzymes, receptors) to identify promising candidates for therapeutic applications. metrionbiosciences.comnih.gov

Materials Science Applications: Screening for properties relevant to materials science, such as fluorescence or nonlinear optical activity, could uncover new uses for these compounds in advanced materials.

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the rational design of new molecules. rsc.org This synergistic approach can save significant time and resources by predicting the properties and reactivity of theoretical compounds before their synthesis is attempted.

Future research should leverage this integration:

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of cycloaddition reactions, guiding experimental efforts. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the structure of a derivative and its chemical or biological activity. nih.govresearchgate.net This allows for the in silico design of new derivatives of this compound with enhanced properties.

Elucidating Electronic Properties: Computational studies can provide deep insights into the mesoionic nature and electronic structure of the molecule, explaining its unique stability and reactivity. wikipedia.org

| Approach | Role in Research | Example Application |

| Computational Chemistry (e.g., DFT) | Predicts molecular structure, stability, electronic properties, and reaction mechanisms. mdpi.com | Calculating the energy profile for a proposed cycloaddition reaction to determine its feasibility. nih.gov |

| Experimental Synthesis | Prepares target molecules and validates computational predictions. | Synthesizing a novel derivative designed in silico to have specific electronic properties. |

| Spectroscopic Analysis | Characterizes the structure and properties of newly synthesized compounds. | Using NMR and X-ray crystallography to confirm the structure of a computationally designed molecule. |

| Biological/Chemical Assays | Measures the activity and properties of the synthesized compounds. | Testing the experimentally confirmed compound in a biological assay to validate SAR predictions. nih.gov |

Exploration of Derivatization Strategies for Tunable Chemical Properties

The chemical properties of this compound can be finely tuned through strategic derivatization. Modification of the key substituents—the N3-butyl group and the C5-amino group—can alter its solubility, electronic character, steric profile, and reactivity.

Future derivatization strategies could include:

Varying the N-Alkyl Substituent: Replacing the butyl group with other alkyl or aryl groups can modulate the compound's lipophilicity and steric hindrance, which can influence its reactivity and biological interactions.

Acylation and Sulfonylation of the Amino Group: Converting the amino group into various amides or sulfonamides introduces a wide range of functional groups, allowing for precise tuning of electronic properties and hydrogen-bonding capabilities.

Synthesis of Di- and Tri-substituted Derivatives: Combining functionalization at the C4 position with modifications at the C5-amino group would generate a library of structurally diverse molecules with a broad range of chemical and physical properties.

| Position of Derivatization | Type of Modification | Potential Impact on Chemical Properties |

| N3-Position | Replacing the butyl group with other alkyl, aryl, or functionalized chains. | Modifies lipophilicity, solubility, and steric access to the sydnone core. |

| C5-Amino Group | Acylation, sulfonylation, alkylation, or formation of imines. | Alters electronic properties, hydrogen bonding capacity, and provides a handle for conjugation. |

| C4-Position | Halogenation, nitration, formylation, or coupling reactions. | Introduces reactive handles for further complex molecule synthesis and alters the dipole moment. ijcrt.orgslideshare.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3-butyl-1,2,3-oxadiazol-3-ium, and how can purity be ensured?

- Methodology :

- Step 1 : Utilize nucleophilic substitution or cyclization reactions, as seen in analogous oxadiazole syntheses (e.g., thiadiazole derivatives via 1,2-dichloroethane intermediates) .

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.

- Step 3 : Purify via recrystallization or column chromatography, referencing solvent systems from structurally similar compounds (e.g., 5-amino-3-methyl-isothiazole hydrochloride) .

- Validation : Confirm purity via -NMR (check for sharp singlets at ~5.0–6.5 ppm for oxadiazolium protons) and elemental analysis (±0.3% tolerance) .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and disorder (e.g., ethyl group disorder observed in related oxadiazolium structures ).

- Spectroscopic analysis : Compare experimental IR stretches (e.g., C=N at ~1600 cm) and -NMR shifts (e.g., oxadiazolium carbons at ~150–160 ppm) with DFT-calculated values .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonds) influence the crystal packing of this compound?

- Methodology :

- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bond motifs (e.g., S(6) rings from intramolecular C–H···S bonds ).

- Energy frameworks : Use CrystalExplorer to quantify interaction energies (e.g., N–H···S vs. van der Waals contributions) and predict thermal stability .

- Contradiction handling : If experimental data conflicts with computational models (e.g., dimerization vs. chain motifs), re-evaluate charge distribution via Hirshfeld surface analysis .

Q. What methodological approaches resolve contradictions between experimental and computational data in structural studies?

- Case example : Discrepancies in hydrogen-bond donor/acceptor assignments.

- Step 1 : Cross-validate using neutron diffraction (for precise H-atom positions) or solid-state NMR (e.g., -CPMAS for amine environments) .

- Step 2 : Compare with hybrid receptor-response models (e.g., bioelectronic nose datasets) to assess alignment between empirical and in silico predictions .

Q. How can computational modeling improve the design of derivatives with enhanced stability?

- Methodology :

- DFT/MD simulations : Calculate Fukui indices to identify reactive sites (e.g., amino group susceptibility to oxidation) .

- Docking studies : Screen derivatives against biological targets (e.g., bacterial enzymes) using AutoDock Vina, prioritizing compounds with ΔG < −7 kcal/mol .

- Validation : Synthesize top candidates and compare thermogravimetric (TGA) and DSC data with simulated decomposition pathways .

Methodological Rigor in Research Design

Q. How can researchers ensure methodological rigor in studying this compound’s reactivity?

- Best practices :

- Triangulation : Combine kinetic studies (e.g., UV-Vis monitoring of hydrolysis), spectroscopic tracking (e.g., in situ IR), and computational transition-state modeling .

- Iterative refinement : Use pilot surveys (e.g., small-scale syntheses) to optimize reaction conditions before scaling .

- Peer validation : Share raw diffraction data (e.g., CIF files) in repositories like CCDC for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.